2-Chloro-11-(3-dimethylaminopropylidene)morphanthridine, (E)-
CAS No.: 58441-90-0
Cat. No.: VC14513404
Molecular Formula: C19H19ClN2
Molecular Weight: 310.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58441-90-0 |
|---|---|
| Molecular Formula | C19H19ClN2 |
| Molecular Weight | 310.8 g/mol |
| IUPAC Name | (3E)-3-(2-chlorobenzo[c][1]benzazepin-11-ylidene)-N,N-dimethylpropan-1-amine |
| Standard InChI | InChI=1S/C19H19ClN2/c1-22(2)11-5-8-17-16-7-4-3-6-14(16)13-21-19-10-9-15(20)12-18(17)19/h3-4,6-10,12-13H,5,11H2,1-2H3/b17-8+ |
| Standard InChI Key | KGRYJYZBJQLPFW-CAOOACKPSA-N |
| Isomeric SMILES | CN(C)CC/C=C/1\C2=CC=CC=C2C=NC3=C1C=C(C=C3)Cl |
| Canonical SMILES | CN(C)CCC=C1C2=CC=CC=C2C=NC3=C1C=C(C=C3)Cl |
Introduction
Chemical Identity and Nomenclature
Systematic Classification
The compound’s IUPAC name, (3E)-3-(2-chlorobenzo[c]benzazepin-11-ylidene)-N,N-dimethylpropan-1-amine, reflects its fused tricyclic system and stereospecific substitution pattern . Its molecular formula (C₁₉H₁₉ClN₂) and weight (310.8 g/mol) were computationally validated via PubChem’s algorithms .
Table 1: Core Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉ClN₂ |
| Molecular Weight | 310.8 g/mol |
| IUPAC Name | (E)-3-(2-chlorobenzo[c]benzazepin-11-ylidene)-N,N-dimethylpropan-1-amine |
| SMILES | CN(C)CC/C=C/1\C2=CC=CC=C2C=NC3=C1C=C(C=C3)Cl |
| InChIKey | KGRYJYZBJQLPFW-CAOOACKPSA-N |
Stereochemical Considerations
The (E) designation indicates the antiparallel orientation of the dimethylaminopropylidene group relative to the morphanthridine plane . This configuration influences molecular polarity and receptor binding, as evidenced by analogous compounds in psychopharmacology .
Synthesis and Derivative Formation
Table 2: Hypothetical Synthesis Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Sulfonation | Chlorosulfonic acid, 0–5°C, chloroform |
| 2 | Amine Coupling | Dimethylamine, reflux in methyl ethyl ketone |
| 3 | Stereoselective Alkylation | n-BuLi, 1-chloro-3-bromopropane, dimethoxyethane |
Isomer Separation
Patent US4336192A highlights the critical role of fractional crystallization and column chromatography in isolating (E)-isomers from (Z)-counterparts . For instance, refluxing in 2N hydrochloric acid followed by selective precipitation yielded >95% enantiomeric purity in related compounds .
Structural and Electronic Features
Conformational Analysis
X-ray crystallography of analogous morphanthridines reveals a planar tricyclic core with a dihedral angle of 12.5° between the benzene and azepine rings . The (E)-configured propylidene chain adopts an extended conformation, minimizing steric clash with the chloro substituent .
Spectroscopic Data
-
¹H NMR: Aromatic protons resonate at δ 7.2–8.1 ppm, while the dimethylamino group shows a singlet at δ 2.3 ppm .
-
UV-Vis: λₘₐₐ = 285 nm (π→π* transition of the conjugated system) .
| Parameter | Value |
|---|---|
| logP (Octanol-Water) | 3.7 ± 0.2 |
| Plasma Protein Binding | 89% (albumin) |
| Metabolic Stability | CYP3A4 substrate (t₁/₂ = 2.1 h) |
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